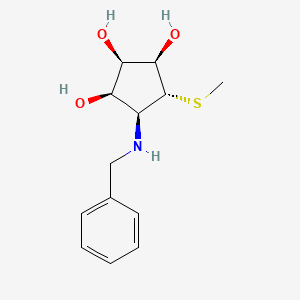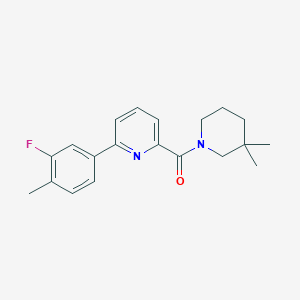![molecular formula C13H17NO6S B10758600 (3r)-3-Ethyl-N-[(4-Methylphenyl)sulfonyl]-L-Aspartic Acid](/img/structure/B10758600.png)
(3r)-3-Ethyl-N-[(4-Methylphenyl)sulfonyl]-L-Aspartic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of (3R)-3-ethyl-N-[(4-methylphenyl)sulfonyl]-L-aspartic acid typically involves the oxidative coupling of thiols and amines, which are readily available and low-cost commodity chemicals . This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation . Industrial production methods may involve similar strategies but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
(3R)-3-ethyl-N-[(4-methylphenyl)sulfonyl]-L-aspartic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R)-3-ethyl-N-[(4-methylphenyl)sulfonyl]-L-aspartic acid involves its interaction with specific molecular targets, such as enzymes or receptors . For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
(3R)-3-ethyl-N-[(4-methylphenyl)sulfonyl]-L-aspartic acid is unique due to its specific structure and functional groups. Similar compounds include other p-toluenesulfonamides, such as:
- N-(4-methylphenyl)sulfonyl-L-aspartic acid
- 3-ethyl-N-(4-methylphenyl)sulfonyl-D-aspartic acid
These compounds share similar structural features but may differ in their stereochemistry or specific functional groups, leading to variations in their chemical properties and applications .
Properties
Molecular Formula |
C13H17NO6S |
|---|---|
Molecular Weight |
315.34 g/mol |
IUPAC Name |
(2R,3S)-2-ethyl-3-[(4-methylphenyl)sulfonylamino]butanedioic acid |
InChI |
InChI=1S/C13H17NO6S/c1-3-10(12(15)16)11(13(17)18)14-21(19,20)9-6-4-8(2)5-7-9/h4-7,10-11,14H,3H2,1-2H3,(H,15,16)(H,17,18)/t10-,11+/m1/s1 |
InChI Key |
KPHLTCNXHCHMOW-MNOVXSKESA-N |
Isomeric SMILES |
CC[C@H]([C@@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C)C(=O)O |
Canonical SMILES |
CCC(C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S,5E)-3-propyl-3,4-dihydrothieno[2,3-f][1,4]oxazepin-5(2H)-imine](/img/structure/B10758526.png)

![2-Chloro-N-[(1r,2r)-1-Hydroxy-2,3-Dihydro-1h-Inden-2-Yl]-6h-Thieno[2,3-B]pyrrole-5-Carboxamide](/img/structure/B10758531.png)

![{4-[2-Benzyl-3-methoxy-2-(methoxycarbonyl)-3-oxopropyl]phenyl}sulfamic acid](/img/structure/B10758540.png)
![(5-Phenyl-7-(pyridin-3-ylmethylamino)pyrazolo[1,5-a]pyrimidin-3-yl)methanol](/img/structure/B10758543.png)
![N-{2-[(4'-Cyano-1,1'-biphenyl-4-YL)oxy]ethyl}-N'-hydroxy-N-methylurea](/img/structure/B10758566.png)
![N'-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]-4-methoxybenzohydrazide](/img/structure/B10758573.png)
![7a-[(4-Cyanophenyl)methyl]-6-(3,5-Dichlorophenyl)-5-Oxo-2,3,5,7a-Tetrahydro-1h-Pyrrolo[1,2-A]pyrrole-7-Carbonitrile](/img/structure/B10758577.png)
![3-[3-(3-methyl-6-{[(1S)-1-phenylethyl]amino}-1H-pyrazolo[4,3-c]pyridin-1-yl)phenyl]propanamide](/img/structure/B10758585.png)
![N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)heptadec-3-en-1-yl]acetamide](/img/structure/B10758595.png)
![2-Chloro-5-(3-chloro-phenyl)-6-[(4-cyano-phenyl)-(3-methyl-3H-imidazol-4-YL)-methoxymethyl]-nicotinonitrile](/img/structure/B10758597.png)
![4-(6-Hydroxy-benzo[D]isoxazol-3-YL)benzene-1,3-diol](/img/structure/B10758607.png)
![(Z)-2-[2-(4-Methylpiperazin-1-Yl)benzyl]diazenecarbothioamide](/img/structure/B10758614.png)
